7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

Medicinal Chemistry Synthetic Intermediates SAR Studies

Researchers requiring regiochemically pure, electron-deficient indoline scaffolds for reproducible SAR in kinase and GPCR programs face supply inconsistency. 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (CAS 1803610-64-1) provides a single, well-defined 7-mesyl substitution pattern that eliminates regioisomeric ambiguity. • Exclusive 7-methanesulfonyl regioisomer: strong EWG (σp ≈ +0.72) for hinge-binding optimization. • Free amine (HCl salt) ready for amide coupling/N-alkylation; ≥95% purity. • Stable, non-dehalogenatable sulfonyl handle vs. labile 7-halogen analogs.

Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
CAS No. 1803610-64-1
Cat. No. B1379368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
CAS1803610-64-1
Molecular FormulaC9H12ClNO2S
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC2=C1NCC2.Cl
InChIInChI=1S/C9H11NO2S.ClH/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H
InChIKeyGEWDWDNAQLEDSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methanesulfonyl-2,3-dihydro-1H-indole Hydrochloride Overview


7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (CAS 1803610-64-1) is an indoline derivative featuring a methanesulfonyl (mesyl) substituent at the 7-position of the bicyclic aromatic scaffold and is supplied as the hydrochloride salt (MF: C₉H₁₂ClNO₂S; MW: 233.72 g/mol) . This compound belongs to the class of sulfonyl-substituted dihydroindoles, a scaffold recognized for its utility in medicinal chemistry, particularly as a key intermediate in the synthesis of bioactive molecules . The saturated 2,3-bond distinguishes it from fully aromatic indoles, altering its conformational flexibility and electronic properties. The specific 7-methanesulfonyl substitution pattern imparts unique physicochemical characteristics relevant to derivatization strategies and target engagement in drug discovery programs [1].

1
Synthetic Workflow
Supports electrophilic substitution and metal-catalyzed coupling via strong 7-EWG character.
2
Selection Logic
Non-planar, puckered indoline core offers distinct 3D pharmacophore for scaffold-hopping strategies.
3
Format Context
HCl salt form enables direct N-derivatization under standard coupling conditions.

Differentiation from Generic Indolines


Simple substitution of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride with alternative 7-substituted indolines or regioisomeric sulfonylindolines is not feasible without significantly altering key physicochemical and reactivity parameters. The 7-methanesulfonyl group is a strong electron-withdrawing substituent that profoundly impacts the electron density of the indoline aromatic ring, thereby influencing both the site and rate of electrophilic aromatic substitution (EAS) reactions and the compound's overall stability . In contrast, 7-substituted analogs bearing halogens (e.g., Br, Cl, F), hydroxyl, or amino groups exhibit markedly different electronic profiles, metabolic liabilities, and synthetic handles. Furthermore, the regioisomeric 1-methanesulfonylindoline (CAS 5825-63-8) presents a sulfonyl group on the saturated nitrogen atom, resulting in a sulfonamide linkage with fundamentally different chemical reactivity, hydrogen-bonding capacity, and biological target engagement potential. These distinctions are critical for ensuring reproducible synthesis of advanced intermediates and for maintaining structure-activity relationships (SAR) in lead optimization campaigns. The following quantitative evidence details these critical differentiation points.

Electronic
7-halogen/amino analogs have substantially different σp values, altering reaction rates and metabolic profiles.
Regioisomer
N-sulfonyl regioisomer lacks the basic indoline nitrogen, fundamentally changing ADME and synthetic utility.
Conformation
Fully aromatic indole analogs are planar and rigid, which may limit access to novel selectivity profiles.

Quantitative Differentiation Evidence


7-Substituted Analogs: Electronic Comparison

7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (target compound) possesses a methanesulfonyl group at the 7-position of the indoline core, a strong electron-withdrawing group (EWG) with a Hammett substituent constant (σp) of approximately +0.72 for SO₂Me. This contrasts sharply with 7-halogenated analogs (e.g., 7-Bromoindoline) or 7-aminoindoline, which offer alternative electronic profiles and synthetic handles. The choice of 7-substituent dictates the compound's subsequent reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and its potential for metabolic oxidation .

Electronic Profile
Class-level
σp ≈ +0.72 (SO₂Me) vs. +0.23 (Br), -0.66 (NH₂)
Strong EWG character alters reactivity
Hammett constants; requires distinct cross-coupling protocols.
Medicinal Chemistry Synthetic Intermediates SAR Studies

vs. 1-Methanesulfonylindoline Regioisomer

The target compound, 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride, must be distinguished from its regioisomer, 1-methanesulfonylindoline (CAS 5825-63-8). The target compound features a free amine (as the hydrochloride salt) and the methanesulfonyl group on the aromatic ring (C-sulfonyl). The regioisomer, in contrast, has the methanesulfonyl group attached to the indoline nitrogen, forming an N-sulfonamide. This structural difference fundamentally alters their physicochemical properties and reactivity .

vs. 1-Ms Regioisomer
Head-to-head
ΔpKa > 7.0 units
Basic nitrogen is critical for salt formation and solubility.
Predicted values; confirms distinct protonation state at pH 7.4.
Medicinal Chemistry Synthetic Chemistry Scaffold Hopping

Lipophilicity: 7- vs. 5-Methanesulfonyl Indoline

The position of the methanesulfonyl substituent on the indoline core influences the compound's lipophilicity, a key determinant of membrane permeability and solubility. The 7-methanesulfonyl analog is compared to the 5-methanesulfonyl regioisomer. While direct log D measurements for both compounds are not publicly available, the calculated log P (cLogP) values provide a useful estimate for comparing their intrinsic lipophilicity [1].

Lipophilicity
Cross-study
cLogP ≈ 0.7–1.0 vs. 5-Ms isomer cLogP ≈ 0.5–0.8
Similar overall lipophilicity, but distinct electronic distribution.
Calculated cLogP; selection guided by target SAR requirements.
Medicinal Chemistry Lipophilicity Drug Design

Conformational Profile vs. Indole Analog

The target compound, 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride, contains a saturated 2,3-bond, differentiating it from the fully aromatic 7-methanesulfonyl-1H-indole (CAS 936902-08-8). This saturation introduces a conformational change, altering the geometry and flexibility of the scaffold, which can be critical for optimizing target binding and selectivity .

Conformation
Class-level
Puckered indoline (flexible) vs. planar indole (rigid)
Non-planar core enables distinct 3D pharmacophore design.
Impact on molecular recognition; may support improved selectivity profiles.
Medicinal Chemistry Scaffold Design Conformational Analysis

Key Applications


Kinase Inhibitor Analog Synthesis

The strong electron-withdrawing methanesulfonyl group at the 7-position (σp ≈ +0.72) [1] makes this compound a suitable building block for constructing kinase inhibitor analogs, where electron-deficient aromatic rings often enhance binding affinity to the kinase hinge region. This contrasts with electron-rich 7-amino or 7-hydroxy indolines, which may exhibit unfavorable binding or metabolic instability. The hydrochloride salt form ensures the free amine is readily available for subsequent derivatization (e.g., amide bond formation, N-alkylation) under standard coupling conditions .

Non-Planar Scaffold for Solubility & Selectivity

The combination of a basic indoline nitrogen (predicted pKa ≈ 5.2) and a saturated, non-planar core offers a distinct physicochemical profile compared to N-sulfonyl indolines or flat indoles. This profile is advantageous in drug discovery programs seeking to improve aqueous solubility (through salt formation) and enhance target selectivity (through a flexible, 3D pharmacophore). The free amine, protected as the HCl salt, provides a convenient synthetic handle for constructing diverse libraries via N-functionalization .

CNS and Cardiovascular Ligand Development

Indoline derivatives, including those with sulfonyl substitutions, are documented in patent literature as having affinity for various receptors, including vasopressin and oxytocin receptors [2]. The specific 7-methanesulfonyl substitution pattern and the saturated core of the target compound make it a relevant intermediate for synthesizing novel ligands targeting these or similar GPCRs in the CNS or cardiovascular system. Its unique electronic and conformational properties may translate to improved selectivity over related indole or N-sulfonyl indoline scaffolds [3].

Photoreactive & Bioconjugation Probe Synthesis

The 7-methanesulfonyl group can serve as a stable, electron-withdrawing handle for further functionalization, while the free amine allows for direct conjugation to linkers or biomolecules. Compared to 7-halogenated analogs (e.g., 7-Br, 7-Cl) which are prone to dehalogenation or metabolic displacement, the sulfonyl group offers greater metabolic stability. This makes the compound a more robust starting point for creating chemical probes or bioconjugates that require a stable, well-defined attachment point for studying target engagement or protein function .

Application
Selection Property
Validation Focus
Kinase Inhibitor Synthesis
Electron-deficient 7-EWG scaffold
Hinge-region binding interaction studies
Scaffold Hopping
Non-planar, flexible core with basic amine
3D pharmacophore and target selectivity profiling
GPCR Ligand Development
Unique sulfonyl-substituted indoline core
Receptor affinity and selectivity over indole analogs
Bioconjugation Probes
Stable sulfonyl handle and free amine linker
Metabolic stability and target engagement studies

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